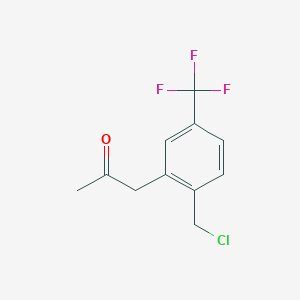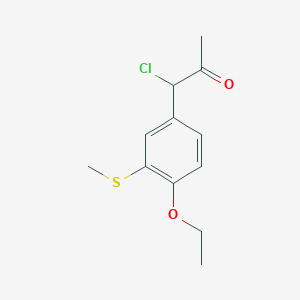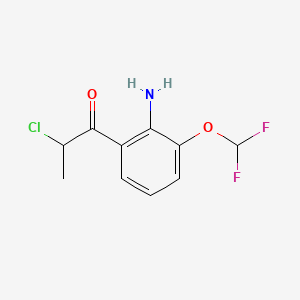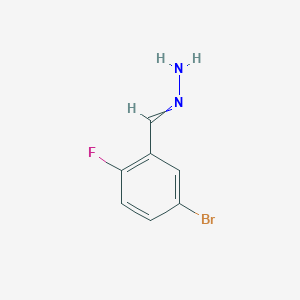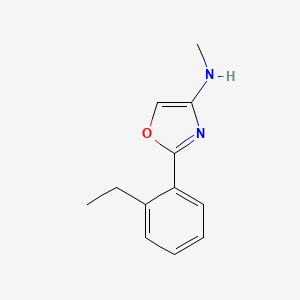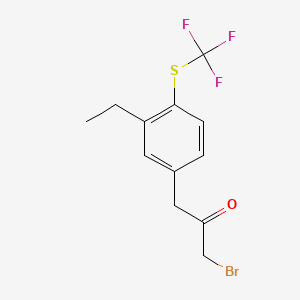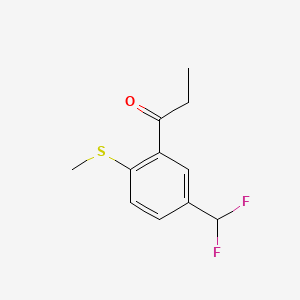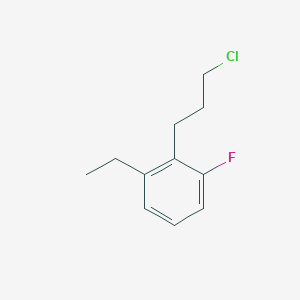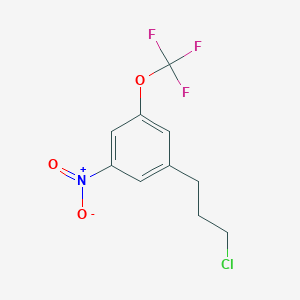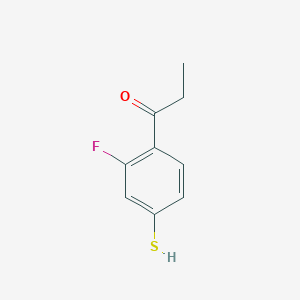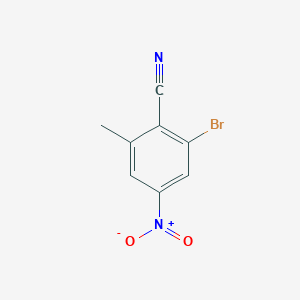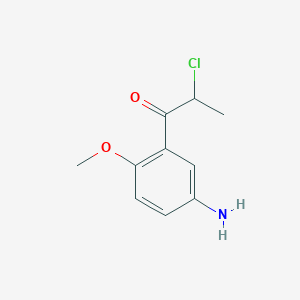
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene is an organic compound with the molecular formula C12H15ClF2O It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-3-ethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group in place of the ethyl group also results in distinct chemical behavior.
Propriétés
Formule moléculaire |
C12H15ClF2O |
|---|---|
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-5-3-6-10(7-4-8-13)11(9)16-12(14)15/h3,5-6,12H,2,4,7-8H2,1H3 |
Clé InChI |
BONADFXOXRPJEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CCCCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


